Cas no 731810-79-0 (2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid)
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid
- (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid
- 3,4-dihydro-2(1H)-Isoquinolineacetic acid
- AC1LTTIJ
- AC1Q75VQ
- CTK7J5018
- HMS1698O10
- MolPort-000-003-075
- STOCK6S-90643
- SureCN3478431
- 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
- (3,4-Dihydro-1H-isoquinolin-2-yl)-aceticacid
- DTXSID00363889
- OWPUZNHIPYJWIT-UHFFFAOYSA-N
- LS-10622
- NCGC00245434-01
- 2-carboxymethyl-dihydroisoquinoline
- 3,4-dihydroisoquinolin-2(1H)-ylacetic acid
- MFCD04038599
- HMS3359B20
- SMR000278146
- BB 0217342
- FT-0727264
- AKOS000283672
- SB21243
- MLS000716629
- 731810-79-0
- 3,4-dihydro-2(1H)-isoquinolinylacetic acid
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)acetic acid
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)aceticacid
- SCHEMBL3478431
- CHEMBL1706152
- F79966
- HMS2639O24
- DA-19445
- ALBB-029761
- 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-
- 3,4-dihydro-1H-isoquinolin-2-ylacetic acid
- BBL009609
- 3,4-dihydroisoquinolin-2(1H)-ylacetic acid(SALTDATA: HCl)
- STK498010
- 2-(1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl)acetate
-
- MDL: MFCD04038599
- Inchi: 1S/C11H13NO2/c13-11(14)8-12-6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-8H2,(H,13,14)
- InChI Key: OWPUZNHIPYJWIT-UHFFFAOYSA-N
- SMILES: OC(CN1CC2C=CC=CC=2CC1)=O
Computed Properties
- Exact Mass: 191.094628657g/mol
- Monoisotopic Mass: 191.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 40.5Ų
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0059-25g |
2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride |
731810-79-0 | 95% | 25g |
$1200 | 2023-09-07 | |
| TRC | D452463-25mg |
(3,4-Dihydro-1H-isoquinolin-2-yl)acetic Acid |
731810-79-0 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D452463-50mg |
(3,4-Dihydro-1H-isoquinolin-2-yl)acetic Acid |
731810-79-0 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D452463-200mg |
(3,4-Dihydro-1H-isoquinolin-2-yl)acetic Acid |
731810-79-0 | 200mg |
$ 115.00 | 2022-06-05 | ||
| Alichem | A189003927-1g |
2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid |
731810-79-0 | 95% | 1g |
$198.00 | 2023-09-01 | |
| Chemenu | CM132694-1g |
2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid |
731810-79-0 | 95% | 1g |
$336 | 2021-08-05 | |
| abcr | AB492938-500 mg |
3,4-Dihydro-2(1H)-isoquinolinylacetic acid |
731810-79-0 | 500MG |
€165.80 | 2022-09-28 | ||
| abcr | AB492938-1 g |
3,4-Dihydro-2(1H)-isoquinolinylacetic acid |
731810-79-0 | 1g |
€189.00 | 2022-09-28 | ||
| abcr | AB492938-5 g |
3,4-Dihydro-2(1H)-isoquinolinylacetic acid |
731810-79-0 | 5g |
€430.80 | 2022-09-28 | ||
| abcr | AB492938-10 g |
3,4-Dihydro-2(1H)-isoquinolinylacetic acid |
731810-79-0 | 10g |
€727.20 | 2022-09-28 |
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid Suppliers
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
Comprehensive Overview of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)acetic Acid (CAS No. 731810-79-0): Properties, Applications, and Research Insights
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)acetic acid (CAS No. 731810-79-0) is a specialized organic compound with a unique structural framework, combining the tetrahydroisoquinoline moiety with an acetic acid functional group. This molecular architecture endows it with distinct chemical and pharmacological properties, making it a subject of interest in medicinal chemistry, drug discovery, and biochemical research. The compound's systematic name reflects its heterocyclic nature, which is increasingly explored for its potential in modulating biological targets.
In recent years, the demand for novel heterocyclic compounds like 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid has surged due to their relevance in designing central nervous system (CNS) therapeutics. Researchers are particularly intrigued by its structural similarity to endogenous neurotransmitters, which could pave the way for neuroprotective agents or enzyme inhibitors. Online searches for terms such as "tetrahydroisoquinoline derivatives" and "acetic acid-based bioactive molecules" highlight the growing curiosity around this compound class.
The synthesis of CAS No. 731810-79-0 typically involves multistep organic reactions, including condensation and cyclization techniques, to achieve high purity and yield. Analytical characterization via NMR spectroscopy, mass spectrometry, and HPLC ensures its structural integrity, a critical factor for pharmaceutical applications. Discussions on platforms like ResearchGate often focus on optimizing these synthetic routes to enhance scalability—a key concern for industrial adoption.
From an application standpoint, 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid is investigated for its role in peptide mimetics and small-molecule drug candidates. Its ability to interact with G-protein-coupled receptors (GPCRs) has sparked interest in treating conditions like hypertension and neurodegenerative diseases. Notably, Google Trends data reveals increased queries for "GPCR modulators" and "isoquinoline pharmacology," aligning with this compound's potential.
Environmental and safety profiles of CAS No. 731810-79-0 are also under scrutiny, as sustainable chemistry gains traction. Researchers emphasize green synthesis methods and biodegradability assessments—topics frequently searched alongside "eco-friendly heterocycles." Regulatory compliance remains paramount, though the compound currently falls outside restrictive categories, ensuring broader research accessibility.
In conclusion, 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid exemplifies the convergence of structural innovation and therapeutic potential. Its study addresses pressing questions in drug design and mechanistic biology, resonating with both academic and industrial audiences. As AI-driven drug discovery accelerates, compounds like this will likely remain at the forefront of precision medicine discussions.
731810-79-0 (2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid) Related Products
- 918815-04-0(1-Butanaminium, N,N,N-tributyl-, N-(phenylmethyl)Glycine (1:1))
- 938350-35-7(2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic Acid)
- 54329-54-3(2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 1022919-86-3(2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 101986-57-6(Glycine,N,N'-[1,2-phenylenebis(methylene)]bis[N-(carboxymethyl)- (9CI))
- 54329-48-5(2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 88014-09-9(2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, ethyl ester)
- 200064-94-4((3,4-Dihydro-1h-isoquinolin-2-yl)-acetic Acid Hydrochloride)
- 121911-01-1(2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, methyl ester)
- 88014-15-7(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol)